![molecular formula C18H16N2O5S B4083651 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide](/img/structure/B4083651.png)
4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as ENB, is a chemical compound that has been widely used in scientific research due to its unique properties. ENB is a sulfonamide derivative that has been synthesized through various methods and has been found to have important applications in the field of medicinal chemistry.
Mechanism of Action
4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is necessary for various physiological processes.
Biochemical and Physiological Effects:
4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure in glaucoma, and the suppression of seizures in epilepsy. 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has also been found to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a valuable tool in studying the role of these enzymes in various diseases. However, one of the limitations of using 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide is its potential for toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the use of 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide in scientific research. One potential direction is the development of 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide derivatives with improved potency and selectivity for specific carbonic anhydrase isoforms. Another direction is the use of 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide as a potential therapeutic agent for various diseases, including glaucoma, epilepsy, and cancer. Additionally, 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide could be used in combination with other drugs to enhance their therapeutic effects.
Scientific Research Applications
4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-ethoxy-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, making it a valuable tool in studying the role of these enzymes in various diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-25-13-9-11-14(12-10-13)26(23,24)19-17-7-3-6-16-15(17)5-4-8-18(16)20(21)22/h3-12,19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDKTZTHFNGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-nitronaphthalen-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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